2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-2-12-13(20-8-7-19-12)9-11(1)15-18-17-14(21-15)10-3-5-16-6-4-10/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMIDDJVVRZONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This is typically done by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Molecular Formula
- C : 15
- H : 12
- N : 4
- O : 2
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that compounds bearing the oxadiazole moiety showed promising results against breast (MDA-MB-231) and colon (HT-29) cancer cell lines with IC50 values indicating potent activity .
- Another research indicated that specific derivatives exhibited significant telomerase inhibitory activity against gastric cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that oxadiazoles can act against a range of bacterial and fungal pathogens:
-
Activity Spectrum :
- Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Some derivatives have demonstrated antifungal properties as well.
- Research Findings :
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives are being investigated for their anti-inflammatory properties:
- Mechanism :
- Experimental Evidence :
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has potential applications in:
- Antidiabetic Agents : Some derivatives have shown promise in lowering blood glucose levels in diabetic models.
- Neuroprotective Agents : Research indicates potential neuroprotective effects against neurodegenerative diseases.
Summary of Findings
The applications of this compound span multiple therapeutic areas:
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of telomerase and FAK | Significant cytotoxicity in cancer cells |
| Antimicrobial | Disruption of microbial membranes | Effective against various pathogens |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation in animal models |
| Antidiabetic | Lowering blood glucose levels | Promising results in diabetic models |
| Neuroprotective | Potential protection against neuronal damage | Indications of neuroprotection |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
The structural and functional properties of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can be compared to related derivatives with modifications to the oxadiazole substituents or core heterocycles. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Table 1: Comparison of Key Structural Features and Physical Properties
Key Observations :
- Substituent Complexity : The target compound has a simpler pyridin-4-yl group compared to 3.10, which includes a biphenyl extension. This difference may influence solubility and binding affinity .
- Thioether vs. Aromatic Linkages : Compound 65 () replaces the pyridinyl group with a thioether-linked 2-methylbenzyl group, enhancing hydrophobicity and telomerase inhibition (IC50 = 1.27 µM) .
- Melting Points : Higher melting points (e.g., 194–196°C for 3.10) correlate with extended aromatic systems, suggesting stronger intermolecular interactions .
Key Observations :
- The high yield (95%) of 3.10 suggests efficient coupling methods under mild conditions (Cs₂CO₃/DMF) .
- Lower yields (e.g., 12% in ) may reflect challenges in thioether bond formation or purification .
Key Observations :
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds that have demonstrated a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The incorporation of various functional groups into the oxadiazole structure can enhance its biological efficacy and specificity.
Structure and Properties
The chemical structure of This compound includes:
- A dihydrobenzo[b][1,4]dioxin moiety that may contribute to its biological activity.
- A pyridine ring , which is known for enhancing lipophilicity and biological interaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
-
Inhibition of Enzymatic Activity : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer progression such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Cell Viability Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5u | MCF-7 | 1.4 | PARP inhibition |
| 5s | MDA-MB-231 | 29.3 | PARP inhibition |
The mechanisms through which this class of compounds exerts its anticancer effects include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
Case Studies and Research Findings
Several studies have documented the efficacy of oxadiazole derivatives in preclinical models:
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and targets such as PARP1. These studies suggest that structural modifications can significantly enhance binding affinity and biological activity .
- In Vivo Studies : Animal model studies have shown that oxadiazole derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole and its analogs?
The compound is typically synthesized via cyclization of hydrazide intermediates. For example, derivatives are prepared by reacting dihydrobenzo[d]dioxin-carboxylic acid hydrazides with pyridinyl-substituted acyl chlorides under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by phosphorus oxychloride (POCl₃). Key steps include:
- Hydrazide formation : Condensation of carboxylic acids with hydrazine hydrate.
- Oxadiazole cyclization : Using POCl₃ or other dehydrating agents to form the 1,3,4-oxadiazole ring.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, yielding solids with high purity (92–97%) .
Q. How is the structural characterization of this compound validated?
Routine characterization includes:
- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments. For example, pyridinyl protons resonate at δ 8.6–7.4 ppm, while dihydrodioxin protons appear as a multiplet at δ 4.3–4.6 ppm .
- Mass spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 335–421) confirm molecular weight .
- Melting point analysis : Sharp melting points (e.g., 194–196°C) indicate high crystallinity .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often involves:
- Cytotoxicity assays : Tested against cancer cell lines (e.g., HEPG2, HELA) using MTT assays, with IC₅₀ values compared to controls like 5-fluorouracil .
- Enzyme inhibition : Telomerase inhibition (IC₅₀ = 1.27 µM) and glycogen synthase kinase-3α (GSK-3α) inhibition (IC₅₀ < 1 µM) are measured via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How does the compound’s molecular geometry influence its biological activity?
X-ray crystallography reveals a planar oxadiazole core with dihedral angles of 10–15° between the benzodioxin and pyridinyl rings. This planar conformation enhances π-π stacking with enzyme active sites (e.g., telomerase reverse transcriptase). Substituents like trifluoromethyl groups increase hydrophobicity, improving membrane permeability .
Q. What computational strategies are employed to optimize its activity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1, GSK-3α). Docking scores correlate with experimental IC₅₀ values, identifying critical hydrogen bonds (e.g., oxadiazole N3 with Lys242 in GSK-3α) .
- QSAR studies : Hammett constants (σ) of substituents (e.g., -OCH₃, -CF₃) predict electronic effects on bioactivity. A linear regression model (R² = 0.89) links electron-withdrawing groups to enhanced kinase inhibition .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC₅₀ values across studies may arise from:
- Assay conditions : Variances in ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays.
- Cell line heterogeneity : Differences in telomerase expression levels (e.g., HELA vs. BGC823 cells).
Standardization using reference inhibitors (e.g., olaparib for PARP assays) and dose-response curves (4-parameter logistic model) improves reproducibility .
Q. What strategies enhance selectivity for specific enzyme targets?
Q. How are structure-activity relationships (SARs) validated experimentally?
- Analog synthesis : Systematic variation of substituents (e.g., -SCH₃, -Br) on the benzodioxin ring.
- Free-energy perturbation (FEP) : Computational alanine scanning identifies residues contributing >1 kcal/mol to binding energy. Experimental validation via mutagenesis (e.g., GSK-3α T138A mutant) confirms SAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
